N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 898444-65-0
VCID: VC7039471
InChI: InChI=1S/C23H28N4O4S/c1-16(28)17-4-2-5-18(14-17)24-21(29)15-32-22-19-6-3-7-20(19)27(23(30)25-22)9-8-26-10-12-31-13-11-26/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.56

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

CAS No.: 898444-65-0

Cat. No.: VC7039471

Molecular Formula: C23H28N4O4S

Molecular Weight: 456.56

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide - 898444-65-0

Specification

CAS No. 898444-65-0
Molecular Formula C23H28N4O4S
Molecular Weight 456.56
IUPAC Name N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H28N4O4S/c1-16(28)17-4-2-5-18(14-17)24-21(29)15-32-22-19-6-3-7-20(19)27(23(30)25-22)9-8-26-10-12-31-13-11-26/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29)
Standard InChI Key MNPMBKNOPOAKKT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 3-acetylphenyl group attached via an acetamide linkage.

  • A tetrahydrocyclopenta[d]pyrimidinone core with a thioether bridge.

  • A 2-morpholinoethyl substituent at the pyrimidinone’s N1 position .

The IUPAC name, N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide, reflects this arrangement . The morpholinoethyl side chain introduces a tertiary amine capable of protonation at physiological pH, potentially enhancing water solubility and target binding.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC23H28N4O4S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight456.56 g/mol
XLogP3-AA1.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds8

Conformational Analysis

X-ray crystallography data for directly analogous compounds reveal that the morpholine ring adopts a chair conformation, while the cyclopenta[d]pyrimidinone core maintains planarity . Intramolecular hydrogen bonding between the thioacetamide’s NH and adjacent carbonyl groups likely stabilizes the molecule’s bioactive conformation .

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification employs techniques such as:

  • Flash Chromatography: Silica gel columns with gradient elution (ethyl acetate/hexane).

  • Recrystallization: Ethanol/water mixtures to isolate crystalline product .

Structural validation relies on:

  • 1H^1\text{H} NMR: Characteristic signals at δ 2.4–2.6 ppm (morpholine CH2_2), δ 7.5–8.1 ppm (aromatic protons).

  • HRMS: Expected [M+H]+^+ at m/z 457.1914 (calculated for C23H29N4O4S\text{C}_{23}\text{H}_{29}\text{N}_{4}\text{O}_{4}\text{S}) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic cyclopenta[d]pyrimidinone core and acetylphenyl group . Solubility enhancers like β-cyclodextrins or co-solvents (DMSO) are typically required for biological assays. Stability studies indicate decomposition under strong acidic (pH <3) or alkaline (pH >9) conditions, with a shelf life of ≥12 months at −20°C.

Spectroscopic Profiles

  • UV-Vis: λmax_{\text{max}} ≈ 265 nm (π→π* transitions of the acetylphenyl group).

  • IR: Strong bands at 1670 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C–N morpholine).

Analytical Characterization

Chromatographic Methods

HPLC Analysis (C18 column, 250 × 4.6 mm, 5 μm) under these conditions achieves baseline separation:

  • Mobile Phase: 60:40 Acetonitrile/0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 min

Mass Spectrometric Fragmentation

Key fragments in ESI-MS/MS include:

  • m/z 318.1: Loss of morpholinoethyl group (−138.1 Da)

  • m/z 201.0: Acetylphenyl acetamide ion

Comparative Analysis with Structural Analogs

Table 2: Comparison with N-(3-Acetylphenyl)-2-((1-(3-Morpholinopropyl)-2-Oxo-2,5,6,7-Tetrahydro-1H-Cyclopenta[d]Pyrimidin-4-Yl)Thio)Acetamide

PropertyTarget CompoundAnalog (CAS 898451-27-9)
Molecular FormulaC23H28N4O4S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}C24H30N4O4S\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight456.56 g/mol470.59 g/mol
Side Chain2-Morpholinoethyl3-Morpholinopropyl
Calculated logP1.31.8
Rotatable Bonds89

The extended propyl chain in the analog increases lipophilicity (logP +0.5) but may reduce aqueous solubility.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absorbtion, distribution, metabolism, excretion (ADME) studies are needed to evaluate oral bioavailability.

  • Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries could identify primary targets.

  • Analog Synthesis: Introducing electron-withdrawing groups (e.g., –CF3_3) at the acetylphenyl position may enhance metabolic stability.

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